molecular formula C14H10O B023604 3-Phenanthrol CAS No. 605-87-8

3-Phenanthrol

Cat. No.: B023604
CAS No.: 605-87-8
M. Wt: 194.23 g/mol
InChI Key: NGPOABOEXMDQBT-UHFFFAOYSA-N
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Description

A metabolite of Phenanthrene.
3-phenanthrol is a phenanthrol.
3-Hydroxyphenanthrene, also known as 3-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 3-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 3-hydroxyphenanthrene is primarily located in the membrane (predicted from logP).

Scientific Research Applications

  • Carcinogen Metabolite Phenotyping : Phenanthrols found in human urine can be utilized to identify differences in metabolic activation and detoxification of polycyclic aromatic hydrocarbons, which may be associated with cancer susceptibility (Carmella et al., 2004).

  • Antioxidant Properties : Phenanthrols have demonstrated effectiveness as antioxidants and inhibitors of radical polymerization of methyl methacrylate, offering potential applications in material science (Osawa et al., 1974).

  • Synthetic Organic, Inorganic, and Supramolecular Chemistry : 1,10-phenanthroline, a derivative of phenanthrol, serves as a versatile material in chemistry for designing UV-Vis-NIR luminescent organic derivatives and coordination compounds (Accorsi et al., 2009).

  • Biological and Medical Applications : 9α phenanthrol modulates smooth muscle contraction, influences neuronal and cardiac activity, and reduces cell death in certain conditions (Guinamard et al., 2014).

  • Ligand Development for Molecular Chemosensors : 1,10-Phenanthroline-based ligands are used in creating new molecular chemosensors, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).

  • Electrocatalysis : The Pd 3 Sn/phen-C catalyst, incorporating phenanthroline, shows significant efficacy in glycerol oxidation, highlighting its potential in electrocatalysis (Wang et al., 2016).

  • Environmental Sensing Applications : Phenanthroline ligands act as chemosensors for cations and anions, useful for monitoring environmental and biological systems (Alreja & Kaur, 2016).

  • Cytostatic Activity : Derivatives of 1,10-phenanthroline exhibit increased biological activity against L1210 murine leukemia cells, indicating their potential in cancer research (Pitié et al., 2005).

  • Chemical Modification and Synthesis : Bromination and nitration of 3-phenanthrol lead to the formation of various derivatives like 9-bromo-3-phenanthrol, 4,9-dibromo-3-phenanthrol, and nitro compounds such as 9-nitro-3-phenanthrol (Ōta et al., 1967; Ōta et al., 1969).

  • Heavy Metal Detection : this compound exhibits higher selectivity and sensitivity to Zn2+ compared to other isomers, with a detection limit down to 108 M, suggesting its use in heavy metal detection (Liang et al., 2018).

Safety and Hazards

The safety data sheet for 3-Phenanthrol is not explicitly mentioned in the available resources .

Future Directions

Alkyl-substituted PAHs may be present in certain petroleum-derived products and in the environment and may eventually end up in consumer products, such as foodstuffs, cosmetics, and pharmaceuticals . The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene with the mutagenicity increasing in cases where the alkyl substituent creates an additional bay region-like structural motif, in spite of the extra possibilities for side chain oxidation .

Biochemical Analysis

Biochemical Properties

Phenanthren-3-ol plays a significant role in biochemical reactions. It has been identified as a major component of the essential oil of Dichondra repens, contributing to its antimicrobial activity . The antimicrobial nature of the essential oil is apparently related to the Phenanthren-3-ol component .

Cellular Effects

It is known that Phenanthren-3-ol, as part of the essential oil of Dichondra repens, exhibits antimicrobial activity . This suggests that Phenanthren-3-ol may influence cell function by interacting with microbial cells, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its antimicrobial activity suggests that it may exert its effects at the molecular level through interactions with biomolecules in microbial cells . These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPOABOEXMDQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052723
Record name 3-Hydroxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-87-8
Record name 3-Hydroxyphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenanthrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984
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Record name 3-Hydroxyphenanthrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-phenanthrol?

A1: The molecular formula of this compound is C14H10O, and its molecular weight is 194.23 g/mol.

Q2: How is this compound typically analyzed in biological samples?

A2: Gas chromatography-mass spectrometry (GC-MS) is a common method for quantifying this compound in urine samples. [] This technique involves enzymatic hydrolysis and solid phase extraction for sample preparation, followed by derivatization (silylation) before GC-MS analysis. [] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) also offers a sensitive and specific approach for analyzing this compound in urine. [, ]

Q3: What is the significance of detecting this compound in human urine?

A3: this compound, considered a detoxification product of phenanthrene metabolism, is often used as a biomarker for assessing human exposure to PAHs. [, ]

Q4: How is this compound formed in biological systems?

A4: this compound is a metabolite of phenanthrene, primarily produced through oxidation and detoxification pathways in organisms exposed to the parent PAH. [] Fungi, specifically yeasts, can oxidize phenanthrene to produce this compound. []

Q5: What other phenanthrene metabolites, besides this compound, are found in human urine?

A5: Apart from this compound, other quantifiable phenanthrol isomers detected in human urine include 1-phenanthrol, 2-phenanthrol, and 4-phenanthrol. []

Q6: Which enzymes might be involved in the metabolism of phenanthrene to form this compound?

A6: While lignin peroxidase was not detected in the study, research suggests that monooxygenase and epoxide hydrolase activity could play a role in the initial oxidation and hydration steps of phenanthrene metabolism by the fungus Phanerochaete chrysosporium. [] Further research is needed to fully elucidate the specific enzymes involved in this compound formation.

Q7: What is noteworthy about the reactivity of 4-bromo-3-phenanthrols?

A7: 4-Bromo-3-phenanthrols demonstrate significant reactivity with anionic reagents in dimethylformamide. [] They readily undergo halogen exchange with lithium chloride to form 4-chloro-3-phenanthrols. [] They also react with sodium nitrite to yield the corresponding 4-nitro-3-phenanthrols. []

Q8: How can this compound be selectively brominated?

A8: Bromination of this compound can be controlled by adjusting reaction conditions. Using bromine in carbon tetrachloride at 0°C with anhydrous sodium carbonate yields 4-bromo-3-phenanthrol. [] In contrast, bromination in glacial acetic acid at room temperature leads to the formation of 9-bromo-3-phenanthrol. []

Q9: Can this compound be nitrated, and if so, what is the major product?

A9: Yes, nitration of this compound is possible. In a mixture of water, acetic acid, and propionic acid, reaction with nitric acid at -25°C to -20°C primarily yields 9-nitro-3-phenanthrol, followed by smaller amounts of 4-nitro-3-phenanthrol and 2-nitro-3-phenanthrol. []

Q10: Does this compound itself have any known biological activities?

A10: While this compound is primarily recognized as a biomarker for PAH exposure, limited research explores its direct biological activities. Further investigation is necessary to determine if this compound possesses any therapeutic or toxicological properties.

Q11: Are there any reported synthetic applications of this compound derivatives?

A11: Yes, derivatives of this compound have been utilized in the synthesis of complex molecules. For instance, 8-methyl-3-phenanthrol serves as a precursor in the synthesis of tanshinone I, a naturally occurring quinone with potential medicinal properties. []

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